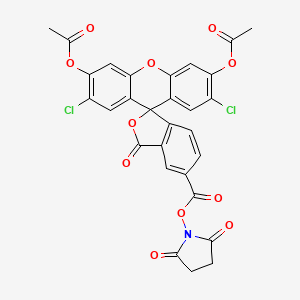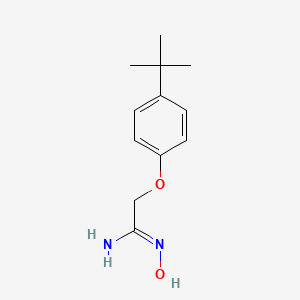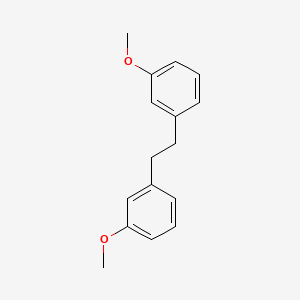
1,2-Bis(3-methoxyphenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-methoxyphenyl)ethane is an organic compound with the molecular formula C16H18O2. It is characterized by the presence of two 3-methoxyphenyl groups attached to an ethane backbone. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
The primary targets of 1,2-Bis(3-methoxyphenyl)ethane, also known as S4, are mitogen-activated protein (MAP) kinases , activator protein-1 (AP-1) , and matrix metalloproteinases (MMPs) . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
S4 interacts with its targets by inhibiting their activation. Specifically, it inhibits the UVB-induced phosphorylation of MAP kinases and the overexpression of AP-1 and MMPs . It also inhibits the UVB-induced expression of Smad7 protein , a negative regulator of transforming growth factor-beta (TGF-β) signaling .
Biochemical Pathways
The inhibition of MAP kinases, AP-1, and MMPs by S4 affects several biochemical pathways. It reduces the production of intracellular reactive oxygen species (ROS) induced by UVB radiation . It also inhibits the UVB-induced expression of nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein , which are involved in inflammatory responses . Furthermore, it prevents the translocation of nuclear factor-kappaB (NF-ĸB) into the nucleus .
Result of Action
The action of S4 leads to several molecular and cellular effects. It reduces UVB-induced erythema and wrinkle formation in hairless mice . It also ameliorates UVB-induced epidermal hyperplasia and collagen degradation . Furthermore, it reduces the expression of MMP-1, interleukin (IL)-6, and NF-ĸB in the mouse skin .
Action Environment
Environmental factors, particularly UVB radiation, significantly influence the action of S4. UVB radiation induces the production of ROS and the expression of various proteins that S4 targets for inhibition . Therefore, the efficacy and stability of S4 are likely to be influenced by the level of UVB radiation in the environment.
Biochemical Analysis
Biochemical Properties
1,2-Bis(3-methoxyphenyl)ethane has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit the phosphorylation of mitogen-activated protein (MAP) kinases . It also interacts with activator protein-1 (AP-1) and matrix metalloproteinases (MMPs), inhibiting their overexpression .
Cellular Effects
In cellular processes, this compound has been found to reduce ultraviolet (UV)B-induced intracellular reactive oxygen species (ROS) production . It also inhibits UVB-induced Smad7 protein expression and elevates total collagen content in human dermal fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the phosphorylation of MAP kinases, thereby reducing the activation of AP-1 and overexpression of MMPs . It also inhibits UVB-induced Smad7 protein expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and no significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methoxyphenyl)ethane can be synthesized through the reaction of 3-methoxyphenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the mixture to a temperature range of 95-100°C and maintaining these conditions for a specific duration to ensure complete reaction .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reaction vessels and controlled addition of reagents to optimize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methoxyphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
1,2-Bis(3-methoxyphenyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane: Similar structure but with additional methoxy groups.
1,2-Bis(3-methylphenyl)ethane: Similar structure but with methyl groups instead of methoxy groups
Uniqueness
1,2-Bis(3-methoxyphenyl)ethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions .
Properties
IUPAC Name |
1-methoxy-3-[2-(3-methoxyphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTARCYDJTMRPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36707-27-4 |
Source


|
| Record name | 3,3'-ETHYLENEBIS(ANISOLE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)
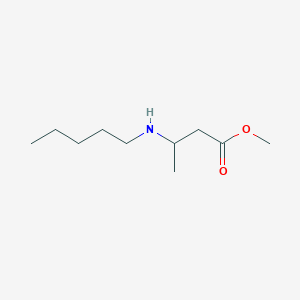
![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)
![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

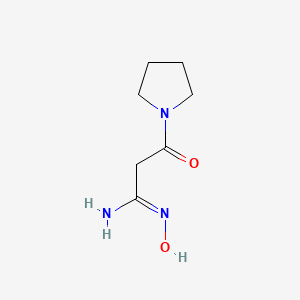
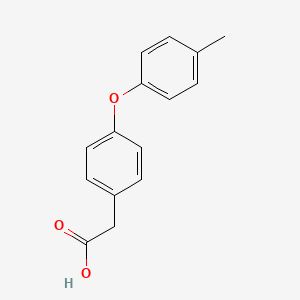

![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B6352424.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)

